molecular formula C28H26N2O4S B295639 (2Z)-2-[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295639
M. Wt: 486.6 g/mol
InChI Key: GDDAVZYEIQSUKS-QQXSKIMKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This molecule is also known as EPTB, and it belongs to the class of thiazole-containing compounds.

Scientific Research Applications

EPTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, EPTB has been shown to have promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. EPTB has also been investigated for its potential as an antibacterial and antifungal agent.
In materials science, EPTB has been used as a building block for the synthesis of new materials with unique properties. For example, EPTB has been incorporated into metal-organic frameworks (MOFs) to create materials with high gas adsorption capacity. EPTB has also been used to prepare polymer composites with enhanced mechanical properties.
In nanotechnology, EPTB has been explored for its potential as a fluorescent probe for imaging applications. EPTB has been shown to selectively bind to certain proteins and can be used to visualize protein localization in cells.

Mechanism of Action

The exact mechanism of action of EPTB is not fully understood, but several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways. For example, EPTB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. EPTB has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EPTB has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, EPTB has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacterial and fungal cells, EPTB has been shown to disrupt cell membrane integrity and inhibit cell growth.

Advantages and Limitations for Lab Experiments

One advantage of EPTB is its relatively simple synthesis method, which allows for easy preparation in the lab. EPTB also has a unique chemical structure that may offer advantages over other compounds for certain applications. However, one limitation of EPTB is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on EPTB. One area of interest is the development of new EPTB-based materials with enhanced properties. Another area of interest is the investigation of EPTB as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of EPTB and its potential applications in various fields.

Synthesis Methods

The synthesis of EPTB involves the condensation of 3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzaldehyde and 2-aminothiazole in the presence of acetic acid. The resulting compound is then treated with sodium hydroxide to form the final product, EPTB. This synthesis method is relatively simple and has been optimized for high yield and purity.

properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

(2Z)-2-[[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C28H26N2O4S/c1-3-32-25-15-20(13-14-24(25)34-18-19(2)17-33-21-9-5-4-6-10-21)16-26-27(31)30-23-12-8-7-11-22(23)29-28(30)35-26/h4-16,19H,3,17-18H2,1-2H3/b26-16-

InChI Key

GDDAVZYEIQSUKS-QQXSKIMKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC(C)COC5=CC=CC=C5

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC(C)COC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC(C)COC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.